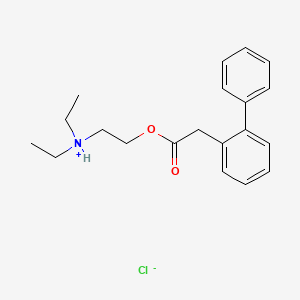
2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound with the molecular formula C20H25NO2·HCl. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to by several other names, such as adiphenin and adiphenine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride typically involves the esterification of 2-Biphenylacetic acid with 2-(diethylamino)ethanol. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of spasms and muscle relaxants.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on the central nervous system, where it exerts its effects by modulating neurotransmitter release and receptor activity. The compound’s diethylamino group plays a crucial role in its binding to receptors and enzymes, leading to its pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylacetic acid, 2-(diethylamino)ethyl ester: Similar structure but lacks the biphenyl moiety.
Benzilic acid, 2-(diethylamino)ethyl ester: Contains a benzilic acid core instead of biphenylacetic acid.
Dicyclomine hydrochloride: Another compound with a diethylaminoethyl ester group but different core structure
Uniqueness
2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its biphenylacetic acid core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .
Propiedades
Número CAS |
63992-32-5 |
|---|---|
Fórmula molecular |
C20H26ClNO2 |
Peso molecular |
347.9 g/mol |
Nombre IUPAC |
diethyl-[2-[2-(2-phenylphenyl)acetyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-3-21(4-2)14-15-23-20(22)16-18-12-8-9-13-19(18)17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3;1H |
Clave InChI |
MRGGCOJFSFIOSQ-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCOC(=O)CC1=CC=CC=C1C2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


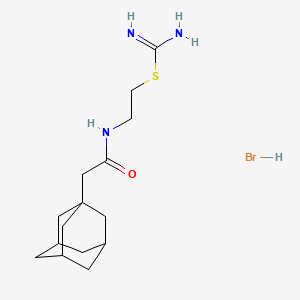
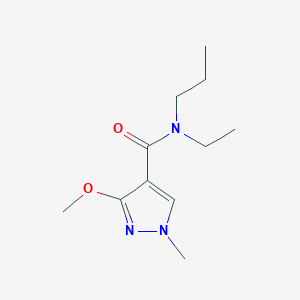
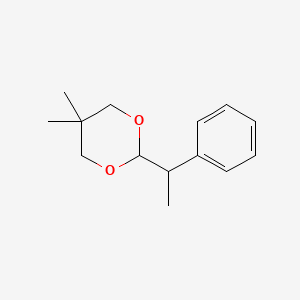
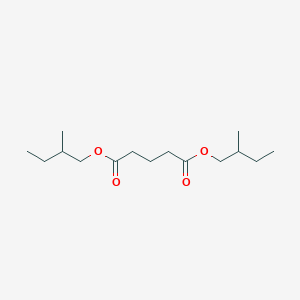
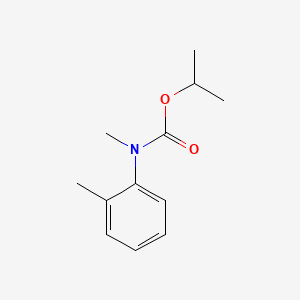
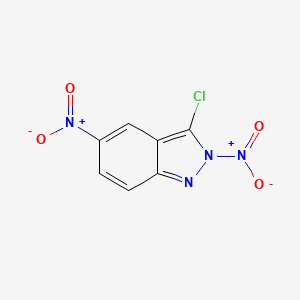
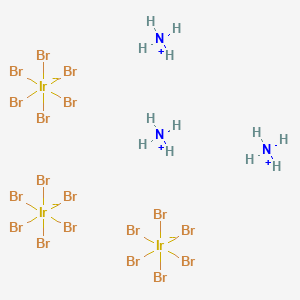

![4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid](/img/structure/B13783242.png)
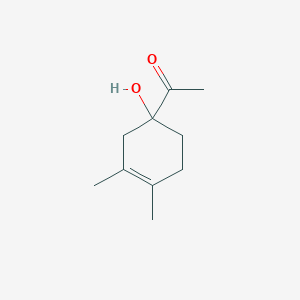
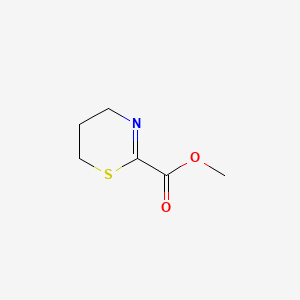

![(1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane](/img/structure/B13783257.png)
![9,9-Dimethylspiro[4.5]decan-7-one](/img/structure/B13783264.png)
